molecular formula C12H8Cl2N2O2S B5150386 N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B5150386
M. Wt: 315.2 g/mol
InChI Key: AMDLSARQEFZWIX-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, also known as DCTA, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of thiazolidinones and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune response. Apoptosis is a process of programmed cell death that is important in the regulation of cell growth and proliferation. N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Angiogenesis is the formation of new blood vessels, which is important in the growth and spread of tumors. N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to inhibit angiogenesis, which may also contribute to its antitumor activity. Additionally, N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been shown to modulate immune response, which may be important in its antimicrobial activity.

Advantages and Limitations for Lab Experiments

N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, there are also some limitations, including its low yield during synthesis and its potential toxicity.

Future Directions

For the research and development of N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide include its use as a potential therapeutic agent and further studies to fully understand its mechanism of action.

Synthesis Methods

N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can be synthesized using different methods, including the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide followed by the reaction with acetic anhydride. Another method involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazone followed by the reaction with acetic anhydride. Both methods result in the formation of N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, which can be purified using recrystallization.

Scientific Research Applications

N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has shown potential in various scientific research applications, including its use as an antitumor agent, antifungal agent, and antimicrobial agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has also been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger. Additionally, N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has shown antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus.

properties

IUPAC Name

N-[(5E)-5-[(3,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c1-6(17)15-12-16-11(18)10(19-12)5-7-2-3-8(13)9(14)4-7/h2-5H,1H3,(H,15,16,17,18)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDLSARQEFZWIX-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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